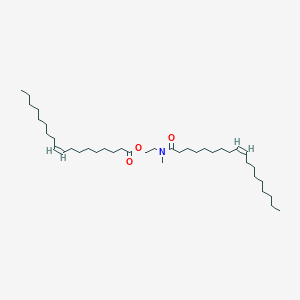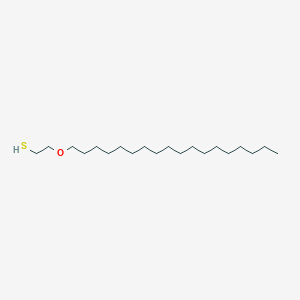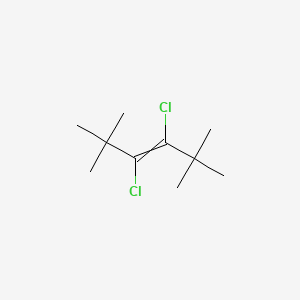
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of nitro groups and an allyl group in its structure makes it a compound of interest for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- can be achieved through several methods. One common method involves the nitration of 1H-1,2,4-triazole derivatives. The process typically starts with the preparation of potassium 3,5-dinitro-1,2,4-triazolate from commercially available 3,5-diamino-4H-1,2,4-triazole using sodium nitrite and sulfuric acid . The compound is then purified by sublimation in vacuo at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from 2-cyanoguanidine and hydrazine hydrate without isolation and purification of the 3,5-diamino-4H-1,2,4-triazole intermediate can result in the formation of azidotriazole impurities . This method highlights the importance of controlling reaction conditions to obtain a pure product.
化学反応の分析
Types of Reactions
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution reagents: Such as halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 3,5-diamino-1-(2-propenyl)-1H-1,2,4-triazole .
科学的研究の応用
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of high-energy materials and explosives due to its energetic properties.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Similar compounds to 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- include:
1H-1,2,4-Triazole: The parent compound with a simpler structure.
3,5-Dinitro-1H-1,2,4-triazole: Lacks the allyl group but has similar nitro groups.
1-Methyl-3,5-dinitro-1H-1,2,4-triazole: A methylated derivative with similar energetic properties.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- lies in its combination of nitro groups and an allyl group. This combination imparts unique chemical properties, making it suitable for specific applications in chemistry, biology, and industry .
特性
CAS番号 |
54753-13-8 |
|---|---|
分子式 |
C5H5N5O4 |
分子量 |
199.12 g/mol |
IUPAC名 |
3,5-dinitro-1-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C5H5N5O4/c1-2-3-8-5(10(13)14)6-4(7-8)9(11)12/h2H,1,3H2 |
InChIキー |
QYGABHAERYLQED-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


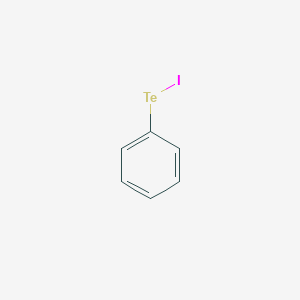

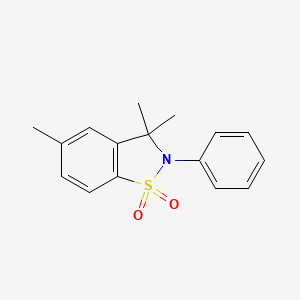



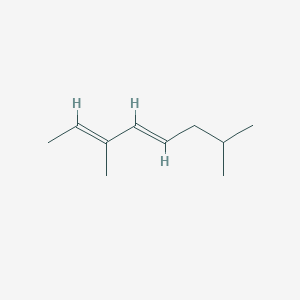
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
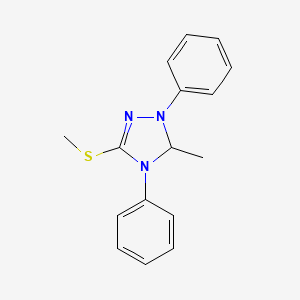
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
